molecular formula C21H20N2OS B13363184 N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B13363184
M. Wt: 348.5 g/mol
InChI Key: HMPVCHWEAQLNQN-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule based on a pyridine-3-carboxamide core, a scaffold recognized for its utility in medicinal chemistry and drug discovery . The structure features a methylsulfanyl (S-CH₃) group at the 2-position of the pyridine ring and a benzhydryl moiety, specifically an N-[(4-methylphenyl)(phenyl)methyl] group. This specific substitution pattern suggests potential for diverse biological activity, making it a candidate for use as a key intermediate or building block in the development of novel pharmacologically active compounds . Researchers can leverage this compound for structure-activity relationship (SAR) studies, particularly in optimizing interactions with hydrophobic binding pockets or enhancing metabolic stability . The presence of the methylsulfanyl group and the benzhydryl group may contribute to these properties by modulating the compound's lipophilicity and steric bulk. In research settings, pyridinecarboxamide derivatives have been investigated for a wide spectrum of applications, including as modulators for various protein targets such as nuclear receptors and ion channels . As with all compounds of this class, this product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-[(4-methylphenyl)-phenylmethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C21H20N2OS/c1-15-10-12-17(13-11-15)19(16-7-4-3-5-8-16)23-20(24)18-9-6-14-22-21(18)25-2/h3-14,19H,1-2H3,(H,23,24)

InChI Key

HMPVCHWEAQLNQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.

    Attachment of the Phenyl(p-tolyl)methyl Group: This step involves the reaction of the nicotinamide derivative with a phenyl(p-tolyl)methyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, are often employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide (Target) ~335–340* Diphenylmethyl (4-methylphenyl + phenyl), methylsulfanyl High lipophilicity due to aromatic substituents; potential for CNS penetration
N-{1-[4-(2-methylpropyl)phenyl]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide 341.48 Branched alkyl (2-methylpropylphenyl-ethyl) Enhanced solubility compared to target due to alkyl chain
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide 334.5 Tetrahydrobenzothiophene (hydroxy-substituted) Polar hydroxyl group improves aqueous solubility; sulfur ring may enhance binding to metalloenzymes
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Not provided Oxazolo-pyridine core, furyl, fluorine Electron-withdrawing fluorine increases metabolic stability; furyl may modulate π-π interactions
4-methyl-2-{[2-(methylsulfanyl)pyridine-3-carbonyl oxy]methyl}quinoline-3-carboxylate 382.44 Ester linkage (quinoline-3-carboxylate), methylsulfanyl-pyridine Ester group likely reduces stability in vivo compared to carboxamides

*Estimated based on analogs in –3.

Stability and Pharmacokinetics

  • The methylsulfanyl group in the target compound may be susceptible to oxidation, though its flanking aromatic substituents could sterically protect it.
  • The fluorine in the oxazolo-pyridine compound significantly enhances metabolic stability, a feature absent in the target compound.

Biological Activity

N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide, often referred to as a pyridine derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H20N2OS
  • Molecular Weight : 320.44 g/mol
  • IUPAC Name : this compound

This structure suggests potential interactions with various biological targets due to the presence of functional groups such as the methylsulfanyl and carboxamide moieties.

Biological Activity Overview

Research on this compound has revealed several biological activities, including:

  • Anticancer Activity : Studies have indicated that pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of less than 30 µM against human cancer cells, indicating potent antiproliferative properties .
  • Anti-inflammatory Effects : Pyridine derivatives have been shown to inhibit inflammatory pathways. One study highlighted that compounds with similar structures effectively reduced NF-κB/AP-1 reporter activity in a dose-dependent manner .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against a range of pathogens. The presence of the methylsulfanyl group may enhance this activity by increasing lipophilicity and membrane permeability .

Anticancer Activity

A study evaluated the anticancer effects of various pyridine derivatives, including our compound of interest. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)25Induction of apoptosis
Compound BMCF7 (Breast)18Inhibition of cell cycle progression
This compoundHeLa (Cervical)<30Disruption of mitochondrial function

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, the compound was assessed for its ability to inhibit pro-inflammatory cytokine production. The results indicated that it significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with key proteins involved in cancer and inflammation pathways. The compound showed favorable interactions with:

  • ERK2 : Critical in cell proliferation.
  • JNK3 : Involved in stress response and apoptosis.

These interactions suggest a multifaceted mechanism through which the compound exerts its biological effects .

Q & A

Basic: What are the standard synthetic routes for N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-3-carboxamide core. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands in solvents like toluene or DMF under inert atmospheres .
  • Thioether linkage introduction via nucleophilic substitution, employing methyl disulfides or thiols with bases like triethylamine in ethanol .
  • Purification through recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
    Yield optimization requires strict temperature control (60–100°C), anhydrous conditions, and catalyst-to-substrate ratios of 1:10–1:20 .

Advanced: How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Regioselectivity in pyridine derivatives is influenced by:

  • Directing groups : The methylsulfanyl group at C2 acts as a weak meta-director, but steric effects from the N-benzyl substituent may favor C5/C6 modifications .
  • Catalytic systems : Pd-catalyzed C–H activation with pyridine-based ligands (e.g., 2,2'-bipyridine) can enhance selectivity for C–H functionalization .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methylsulfanyl (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • XRD : Single-crystal X-ray diffraction confirms the bent conformation of the N-benzyl group and dihedral angles between aromatic rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 392.1342) .

Advanced: How can researchers assess the compound’s biological activity, and what in vitro assays are recommended for enzyme inhibition studies?

  • Target identification : Screen against kinase or dehydrogenase panels (e.g., succinate dehydrogenase, SDH) using fluorescence-based assays (NADH/NADPH depletion) .
  • Dose-response curves : IC₅₀ values are determined via colorimetric assays (e.g., MTT for cytotoxicity, 0.1–100 μM range) .
  • Selectivity profiling : Compare activity against structural analogs (e.g., N-(4-chlorophenyl) derivatives) to identify critical substituents .

Advanced: What computational strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Molecular docking : Autodock Vina or Schrödinger Suite predicts binding modes to targets like SDH (PDB: 2WQ3). Key interactions include π-π stacking with Phe72 and hydrogen bonding to Arg43 .
  • QSAR models : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., methylsulfanyl) with bioactivity using partial least squares regression (R² > 0.8) .

Basic: How should the compound be stored to ensure stability, and what conditions accelerate degradation?

  • Storage : -20°C under argon in amber vials; desiccants (silica gel) prevent hydrolysis of the carboxamide group .
  • Incompatibilities : Degrades in acidic (pH < 3) or basic (pH > 10) conditions, forming pyridine-3-carboxylic acid and benzylamine derivatives .

Advanced: How can contradictory toxicity data from preliminary studies be resolved?

  • Tiered testing : Conduct OECD-compliant assays (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀) alongside in vitro hepatocyte viability assays .
  • Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., sulfoxide derivatives) formed via CYP450-mediated oxidation .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and therapeutic potential?

  • Rodent models : Oral bioavailability and half-life (t₁/₂) are assessed in Sprague-Dawley rats (10 mg/kg dose, plasma sampling via LC-MS) .
  • Xenograft studies : Anticancer efficacy is tested in BALB/c nude mice with HT-29 colon carcinoma tumors, monitoring tumor volume reduction vs. controls .

Basic: How does modifying the methylsulfanyl group impact the compound’s physicochemical properties?

  • Lipophilicity : Replacing methylsulfanyl with polar groups (e.g., -OH or -NH₂) decreases logP (from 3.2 to 1.8), reducing membrane permeability .
  • Solubility : Sulfone derivatives (-SO₂CH₃) improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL in PBS pH 7.4) but reduce metabolic stability .

Advanced: How does this compound compare to structurally related analogs in terms of bioactivity and synthetic complexity?

  • Bioactivity : N-[(4-chlorophenyl)methyl] analogs show 10-fold higher antimicrobial activity (MIC 0.5 µg/mL vs. 5 µg/mL) due to enhanced electrophilicity .
  • Synthetic complexity : Benzyl-protected intermediates (e.g., N-Boc derivatives) reduce side reactions but require additional deprotection steps (TFA/CH₂Cl₂) .

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